CAQK peptide

Drug Delivery CNS Targeting Traumatic Brain Injury

H-Cys-Ala-Gln-Lys-OH (CAQK) is a validated homing peptide for acute brain and spinal cord injury. Identified via in vivo phage display, it selectively binds tenascin-C upregulated at injury sites, showing ~6x higher TBI accumulation vs. controls. Unlike generic peptides, CAQK offers dual functionality: intrinsic neuroprotection plus thiol-mediated conjugation of payloads (siRNA, nanoparticles, imaging agents). Procure for targeted CNS nanotherapeutics or diagnostic development.

Molecular Formula C17H32N6O6S
Molecular Weight 448.5 g/mol
Cat. No. B12380818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAQK peptide
Molecular FormulaC17H32N6O6S
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CS)N
InChIInChI=1S/C17H32N6O6S/c1-9(21-15(26)10(19)8-30)14(25)22-11(5-6-13(20)24)16(27)23-12(17(28)29)4-2-3-7-18/h9-12,30H,2-8,18-19H2,1H3,(H2,20,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t9-,10-,11-,12-/m0/s1
InChIKeyXOEMOWBIULLVPI-BJDJZHNGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Cys-Ala-Gln-Lys-OH Procurement Guide: A Tetrapeptide with Validated Neuroprotective and Targeted Delivery Activity in CNS Injury


H-Cys-Ala-Gln-Lys-OH (CAS: 2088281-24-5), commonly referred to as CAQK peptide, is a synthetic linear tetrapeptide composed of L-cysteine, L-alanine, L-glutamine, and L-lysine with a molecular weight of 448.54 g/mol . This compound was originally identified through in vivo phage display screening in mice with acute brain injury [1]. The peptide possesses a free N-terminal amine and a free C-terminal carboxyl group, with the N-terminal cysteine residue enabling thiol-mediated conjugation to imaging agents, therapeutic payloads, and nanoparticle delivery systems [2]. CAQK peptide exhibits a dual functional profile: it selectively binds to a proteoglycan complex (specifically tenascin-C) that is upregulated at sites of brain and spinal cord injury, and it demonstrates intrinsic neuroprotective activity independent of conjugated cargo [3].

Why Generic Tetrapeptide Substitution Fails: Sequence-Specific Homing and Intrinsic Activity of H-Cys-Ala-Gln-Lys-OH


Attempting to substitute H-Cys-Ala-Gln-Lys-OH with a generic tetrapeptide or an alternative CNS-targeting peptide is not scientifically equivalent. The CAQK sequence was identified via unbiased in vivo phage display screening specifically for its ability to home to injured brain tissue—a property that is exquisitely sequence-dependent [1]. Alternative tetrapeptide neuroprotective candidates, such as the mitochondria-targeted SS-31 (D-Arg-Dmt-Lys-Phe-NH₂) or the Tβ4-derived fragment AcSDKP (N-acetyl-Ser-Asp-Lys-Pro), operate through fundamentally different mechanisms and lack the injury-site homing capability that distinguishes CAQK [2] [3]. Moreover, the CAQK peptide's binding target has been molecularly identified as tenascin-C, an extracellular matrix glycoprotein upregulated at injury sites but absent from healthy tissue—a targeting specificity that generic substitution cannot replicate [4]. The C-terminal lysine and N-terminal cysteine residues are essential for both target recognition and conjugation chemistry, respectively; altering either residue abrogates homing function or limits downstream derivatization potential.

H-Cys-Ala-Gln-Lys-OH Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Injury-Site Selectivity vs. Uninjured Tissue: Quantified Fluorescence Signal Ratio of H-Cys-Ala-Gln-Lys-OH

H-Cys-Ala-Gln-Lys-OH (CAQK) demonstrates approximately 6-fold higher accumulation at brain injury sites compared to control peptide in controlled cortical impact TBI mouse models [1]. In spinal cord injury models, CAQK-Cy5 signal at the injury site was detected within 1 hour post-injection and persisted up to 7 days, with dose-dependent intensity (0.5, 1.0, and 2.5 mg/kg) and no significant localization observed in control animals receiving free Cy5 dye [2].

Drug Delivery CNS Targeting Traumatic Brain Injury

Payload Delivery Enhancement: CAQK-Conjugated vs. Free Therapeutic Comparison in Demyelination Model

H-Cys-Ala-Gln-Lys-OH conjugation to porous silicon nanoparticles loaded with methylprednisolone produced significant therapeutic benefit at a single dose of 0.24 mg in lysolecithin-induced demyelination mouse model, whereas the same dose of free methylprednisolone showed no significant effect [1]. The targeted delivery system reduced microglial activation and astrocyte reactivation in corpus callosum lesions after 24 and 48 hours, demonstrating that CAQK-mediated targeting is necessary for therapeutic efficacy at this low dose.

Targeted Drug Delivery Multiple Sclerosis Nanoparticle Conjugation

Off-Target Accumulation: Healthy vs. Injured Tissue Binding Profile of H-Cys-Ala-Gln-Lys-OH

H-Cys-Ala-Gln-Lys-OH (CAQK) is absent from healthy brain and spinal cord tissue in both mouse and rat models, with binding restricted to injury sites [1] [2]. In contrast, many cell-penetrating peptides (CPPs) such as TAT, penetratin, and Arg-9 exhibit broad cellular uptake independent of pathology, which can lead to off-target effects and reduced therapeutic index [3]. CAQK's molecular target has been identified as tenascin-C, a proteoglycan complex specifically upregulated in injured brain parenchyma but undetectable in uninjured tissue [4].

Biodistribution Safety Targeting Specificity

Functional Recovery Improvement: CAQK vs. Vehicle Control in TBI Mouse Model

Treatment of TBI mice with H-Cys-Ala-Gln-Lys-OH (CAQK) resulted in partial recovery of motor and cognitive deficits associated with TBI, accompanied by reduced injury size, decreased apoptosis, and lower expression of inflammatory markers in the injured area [1]. These effects were achieved with CAQK administered alone, without conjugated therapeutic cargo. The neuroprotective activity appears to be mediated through binding to tenascin-C, which modulates neuroinflammation and secondary injury cascades. No overt toxicity was observed in treated animals [1].

Neuroprotection Functional Outcome Traumatic Brain Injury

Cross-Species and Multi-Indication Validation: Mouse, Rat, and Pig Model Evidence

H-Cys-Ala-Gln-Lys-OH (CAQK) has been validated across multiple species and injury types: (1) mouse TBI model demonstrating targeting and neuroprotection [1]; (2) mouse demyelination model demonstrating targeted drug delivery efficacy [2]; (3) rat spinal cord injury model demonstrating dose-dependent localization with peak accumulation within 24 hours [3]; and (4) pig TBI model confirming accumulation in injured brain [1]. In contrast, AcSDKP has been evaluated only in rat TBI models [4], and SS-31's CNS injury studies are primarily in rodent models [5].

Translational Research Preclinical Validation Spinal Cord Injury

Synthesis Accessibility and Conjugation Versatility: SPPS Efficiency of H-Cys-Ala-Gln-Lys-OH

H-Cys-Ala-Gln-Lys-OH is a four-amino-acid linear peptide readily synthesized via standard Fmoc solid-phase peptide synthesis (SPPS) with high purity (>98%) [1]. Its molecular weight of 448.54 g/mol and simple linear sequence enable cost-effective production compared to longer targeting peptides (typically 5–25 amino acids for CPPs) [2] or peptides requiring complex cyclization. The N-terminal cysteine residue provides a reactive thiol group for site-specific conjugation via maleimide-thiol chemistry, dibenzocyclooctyne-azide click chemistry, or SPDP-thiol crosslinking [3], enabling diverse derivatization strategies. The C-terminal lysine presents an additional amine for orthogonal conjugation approaches.

Peptide Synthesis Conjugation Chemistry Research Reagent Procurement

Optimal Research and Industrial Applications for H-Cys-Ala-Gln-Lys-OH Based on Validated Evidence


Targeted Drug Delivery to Acute CNS Injuries (TBI and SCI)

H-Cys-Ala-Gln-Lys-OH is validated for targeting acute brain and spinal cord injuries via systemic administration. Based on evidence showing approximately 6-fold higher accumulation at TBI sites versus control peptides [1] and dose-dependent localization to spinal cord injury within 1 hour post-injection [2], this peptide is optimal for conjugating therapeutic payloads (small molecules, siRNA, nanoparticles) that require targeted delivery to CNS injury sites. The peptide's ability to penetrate the blood-brain barrier at sites of injury [1] and persist for up to 7 days [2] makes it suitable for both acute intervention and sustained-release formulations. Procurement priority: Research groups developing targeted nanotherapeutics or imaging agents for neurotrauma.

Standalone Neuroprotective Therapeutic Development

H-Cys-Ala-Gln-Lys-OH demonstrates intrinsic neuroprotective activity when administered alone, without conjugated cargo. Evidence from controlled cortical impact TBI mouse models shows that CAQK treatment reduces injury size, decreases apoptosis, lowers inflammatory markers, and partially restores motor and cognitive function, with no overt toxicity observed [3]. This dual-function profile—both targeting vector and therapeutic agent—distinguishes CAQK from inert targeting peptides. Procurement priority: Pharmaceutical and biotechnology programs developing first-in-class neuroprotective agents for acute CNS injury, where the compound's simple tetrapeptide structure offers manufacturing advantages over protein-based therapeutics.

Multiple Sclerosis and Demyelinating Disease Research

H-Cys-Ala-Gln-Lys-OH has been validated in a mouse model of focal demyelination relevant to multiple sclerosis. The peptide recognizes demyelinated lesions in brain sections and, when conjugated to methylprednisolone-loaded porous silicon nanoparticles, produced significant therapeutic effects at a 0.24 mg dose where free methylprednisolone showed no effect [4]. The CAQK target (proteoglycan complex/tenascin-C) is upregulated in demyelinating lesions, and the peptide is absent from healthy tissue [5]. Procurement priority: Academic and industry researchers investigating targeted therapies for multiple sclerosis and other demyelinating disorders, particularly those seeking to reduce systemic corticosteroid exposure through targeted delivery.

Diagnostic Imaging and Theranostic Agent Development

H-Cys-Ala-Gln-Lys-OH's injury-site selectivity (absent from healthy tissue, present at injury sites) and validated conjugation to imaging agents (Cy5, fluorescein amidite) support its use in diagnostic and theranostic applications. The peptide has been successfully used to visualize brain injury sites via fluorescence imaging [2] and to track nanoparticle distribution in vivo [4]. The N-terminal cysteine provides a reactive thiol for site-specific conjugation to imaging moieties including fluorophores, radiotracers, and MRI contrast agents [6]. Procurement priority: Research groups developing molecular imaging probes for CNS injury detection, intraoperative visualization of damaged tissue, or theranostic platforms combining diagnostic imaging with targeted therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAQK peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.